molecular formula C19H22ClN3O6S B216480 N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide

Cat. No. B216480
M. Wt: 455.9 g/mol
InChI Key: YKVHBVHBOGXIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to possess a variety of pharmacological properties. In

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide is not fully understood. However, it has been proposed that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has also been shown to reduce oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its high potency and selectivity. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide. One direction is to further elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide. This will help to identify new targets for N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide and improve its therapeutic potential. Another direction is to develop new formulations of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide that improve its solubility and bioavailability. This will facilitate its use in vivo and increase its effectiveness. Finally, future studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide as a therapeutic agent in other disease models, such as neurodegenerative diseases and infectious diseases.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzoic acid hydrazide in the presence of thiosemicarbazide. The reaction yields N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide as a yellow crystalline powder with a melting point of 224-226°C. The purity of the compound can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and anti-inflammatory properties. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against fungal infections, such as Candida albicans. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been found to reduce inflammation in animal models of inflammatory bowel disease.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide

Molecular Formula

C19H22ClN3O6S

Molecular Weight

455.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C19H22ClN3O6S/c1-25-13-9-12(14(26-2)8-11(13)20)21-19(30)23-22-18(24)10-6-15(27-3)17(29-5)16(7-10)28-4/h6-9H,1-5H3,(H,22,24)(H2,21,23,30)

InChI Key

YKVHBVHBOGXIJK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.